2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine
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Overview
Description
2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine is a compound that features a piperidine ring and a thiazole ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms. These structural elements are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine typically involves multi-step reactions. One common approach is to start with the piperidine derivative and introduce the thiazole ring through cyclization reactions. The reaction conditions often involve the use of organic solvents, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperidinyl)-1,3-Thiazol-4-Amine: Another compound with a piperidine and thiazole ring, but with different substituents.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine is unique due to its specific combination of functional groups and structural elements. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H21N3O2S |
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Molecular Weight |
271.38 g/mol |
IUPAC Name |
2-[4-(2-methoxyethoxymethyl)piperidin-1-yl]-1,3-thiazol-4-amine |
InChI |
InChI=1S/C12H21N3O2S/c1-16-6-7-17-8-10-2-4-15(5-3-10)12-14-11(13)9-18-12/h9-10H,2-8,13H2,1H3 |
InChI Key |
WWCNMDXYZVSPJN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1CCN(CC1)C2=NC(=CS2)N |
Origin of Product |
United States |
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